Product packaging for Curacin A(Cat. No.:)

Curacin A

Cat. No.: B1231309
M. Wt: 373.6 g/mol
InChI Key: LUEYTMPPCOCKBX-KWYHTCOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curacin A is a structurally unique mixed polyketide-nonribosomal peptide natural product originally isolated from the tropical marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula ) . This compound exhibits potent antiproliferative and cytotoxic activity by functioning as an antimitotic agent . Its primary mechanism of action involves binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization and effectively blocking cell cycle progression . This specific interaction makes this compound a highly valuable compound for researchers studying cytoskeleton dynamics, cell division, and cancer biology . The distinct molecular structure of this compound features a thiazoline moiety, a cyclopropane group, and a terminal alkene, which are generated through a fascinating biosynthetic pathway . While its high lipophilicity has limited clinical development, this compound remains a crucial tool compound and a promising lead structure for the synthesis of analogues with improved properties for preclinical investigation . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35NOS B1231309 Curacin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H35NOS

Molecular Weight

373.6 g/mol

IUPAC Name

(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C23H35NOS/c1-5-11-21(25-4)15-14-18(2)12-9-7-6-8-10-13-20-17-26-23(24-20)22-16-19(22)3/h5,7,9-10,12-13,19-22H,1,6,8,11,14-17H2,2-4H3/b9-7+,13-10-,18-12+/t19-,20+,21-,22+/m0/s1

InChI Key

LUEYTMPPCOCKBX-KWYHTCOPSA-N

SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC

Isomeric SMILES

C[C@H]1C[C@H]1C2=N[C@@H](CS2)/C=C\CC/C=C/C=C(\C)/CC[C@H](CC=C)OC

Canonical SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=C(C)CCC(CC=C)OC

Synonyms

curacin A
curacin B
curacin C

Origin of Product

United States

Biosynthesis of Curacin a

Elucidation of the Biosynthetic Pathway

The elucidation of the Curacin A biosynthetic pathway has involved a combination of genetic analysis and biochemical studies, including precursor incorporation experiments. researchgate.netnih.govresearchgate.net

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Assembly Line

This compound is synthesized by a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) assembly line. nih.govresearchgate.netwikipedia.orgnih.govacs.orgsecondarymetabolites.orgresearchgate.net This modular system is responsible for the stepwise assembly and modification of the growing molecule. nih.govnih.govumich.edu PKS modules typically extend the carbon chain using acyl-CoA units, while NRPS modules incorporate amino acids. nih.gov In the case of this compound, the assembly line combines these processes to generate the complex structure. nih.govresearchgate.netwikipedia.orgnih.govacs.orgsecondarymetabolites.orgresearchgate.net The this compound pathway contains an abundance of unique enzymes that install distinctive functional groups, including the cyclopropane (B1198618) ring and the terminal alkene. osti.gov

Gene Cluster Analysis (e.g., cur gene cluster, CurA-CurN)

The genes encoding the enzymes responsible for this compound biosynthesis are organized in a gene cluster. researchgate.netnih.govacs.orgsecondarymetabolites.orgwikiwand.com Analysis of this cluster, often referred to as the cur gene cluster, has revealed a series of open reading frames (ORFs) designated CurA through CurN. wikipedia.orgwikiwand.com This cluster, approximately 64 kb in size, shows a high degree of collinearity between the genes and the predicted biochemical steps involved in this compound biosynthesis. researchgate.netnih.govacs.orgresearchgate.net The cur gene cluster contains genes encoding multiple polyketide synthases and a nonribosomal peptide synthetase. researchgate.netnih.govacs.org Unique features identified within the cluster include a gene cassette containing an HMG-CoA synthase, likely involved in the formation of the cyclopropyl (B3062369) ring, and a terminating motif. researchgate.netnih.govacs.org The revised gene cluster analysis indicates the lack of "curN" and that a complete TE domain is encoded by the 3' end of curM, marking the likely 3'-end boundary of the cluster. nih.gov

Precursor Incorporation Studies and Metabolic Origins

Stable isotope-labeled precursor feeding studies have been instrumental in determining the metabolic origins of the atoms in this compound. researchgate.netnih.govresearchgate.net These studies, followed by NMR analysis, have shown that this compound is derived from one cysteine unit, ten acetate (B1210297) units, and two methyl groups originating from S-adenosyl methionine. researchgate.netnih.govresearchgate.net These experiments also provided insights into unique mechanistic aspects of the biosynthesis and facilitated the cloning strategy for identifying the gene cluster. researchgate.netnih.govresearchgate.net The loading module enzyme, CurA, a GCN5-related N-acetyltransferase (GNAT), utilizes malonyl-CoA as a substrate, which it decarboxylates before acyl transfer. researchgate.net Malonyl-CoA provides 2-carbon units for chain elongation in fatty acid and polyketide synthesis. wikipedia.orghmdb.ca Methylmalonyl-CoA is another key precursor in polyketide biosynthesis, providing branched methyl groups. wikipedia.orglipidmaps.orgnih.govguidetopharmacology.orgnih.gov

Enzymatic Mechanisms in this compound Biosynthesis

The this compound biosynthetic pathway involves several unique enzymatic transformations. rsc.org

Terminal Alkene Formation via Tandem Sulfotransferase and Thioesterase (CurM ST-TE)

A notable feature of this compound is its terminal alkene moiety. nih.govresearchgate.netwikipedia.org The formation of this unusual functional group involves a unique off-loading strategy mediated by a tandem sulfotransferase (ST) and thioesterase (TE) domain embedded within the terminal module, CurM. nih.govnih.govrsc.orgnih.gov Unlike typical PKS termination modules that release carboxylic acids, macrolactones, or cyclic peptides, CurM facilitates the formation of a terminal alkene. nih.govnih.gov The CurM protein contains an acyl carrier protein (ACP), a sulfotransferase (ST), and a thioesterase (TE) tridomain. nih.gov The ST domain catalyzes the transfer of a sulfonate group from the PAPS cofactor to a β-hydroxyl group on the polyketide intermediate. nih.govrsc.orgnih.gov This sulfonation creates a sulfate (B86663) leaving group, which is unprecedented in biological substrate activation. nih.gov The CurM TE then acts upon this β-sulfated intermediate. nih.gov

Structural Basis of Thioesterase Specificity

The CurM TE catalyzes thioester hydrolysis, decarboxylation, and sulfate elimination to yield the final product with a terminal double bond. nih.govnih.gov This TE exhibits a significantly slower hydrolysis rate on substrates lacking the β-sulfate group, highlighting the crucial role of sulfonation in the reaction sequence. nih.gov The crystal structure of CurM TE reveals how its α/β-hydrolase architecture is adapted for specificity towards β-sulfated substrates. nih.govnih.gov It possesses a Ser-His-Glu catalytic triad (B1167595) located in an open active site cleft. nih.govnih.gov Distinct from other PKS TEs, the lid subdomain of CurM TE is longer and fixed in an open conformation, influenced by dimer contacts and an arginine anchor. nih.govnih.govresearchgate.net An arginine residue adjacent to the catalytic triad is positioned to recognize and interact with the substrate's β-sulfate group. nih.govnih.gov This interaction, along with others in the active site, facilitates the binding of the carboxylic acid hydrolysis product in a conformation that promotes the concerted loss of CO2 and SO42-. nih.gov The structural features distinguishing CurM TE are conserved in other putative bacterial ACP-ST-TE tridomains, suggesting a common mechanism for terminal alkene formation via this pathway. nih.govnih.gov

Role of β-Sulfate Recognition

While the provided outline includes "Role of β-Sulfate Recognition" under a section that seems to precede the cyclopropyl ring formation, research indicates that β-sulfate recognition is primarily involved in the terminal alkene formation step of this compound biosynthesis, which occurs at the end of the pathway, not during the initial stages of cyclopropyl ring formation. nih.govnih.govsyr.eduresearchgate.netnih.gov This process involves a sulfotransferase (ST) domain and a thioesterase (TE) domain within the CurM protein, the final module of the this compound PKS. nih.govnih.govsyr.edunih.gov The ST domain sulfates a β-hydroxyl group on the growing polyketide chain, and the TE domain then catalyzes hydrolysis, decarboxylation, and sulfate elimination to form the terminal alkene. nih.govnih.govnih.gov An arginine residue within the CurM TE is positioned to recognize the β-sulfate group, highlighting its importance in this unique off-loading strategy. nih.govnih.gov

Cyclopropyl Ring Formation

The formation of the cyclopropyl ring in this compound is a distinctive process that involves a series of enzymatic transformations on an ACP-tethered intermediate. wikipedia.orgnih.gov This process includes cryptic chlorination, decarboxylation, and a cyclization reaction catalyzed by an enoylreductase. wikipedia.orgnih.govthieme-connect.com

Cryptic Chlorination Catalyzed by CurA Halogenase (Cur Hal)

A key step in the formation of the cyclopropyl ring is a cryptic chlorination reaction catalyzed by the CurA halogenase (Cur Hal). researchgate.netthieme-connect.comnih.govnih.govrsc.orgpnas.org This enzyme is a unique non-heme halogenase that utilizes Fe²⁺, O₂, and α-ketoglutarate (αKG) to introduce a chlorine atom onto an unactivated carbon atom of the substrate, (S)-3-hydroxy-3-methylglutaryl-S-ACP ((S)-HMG-ACP). wikipedia.orgnih.govnih.govrsc.org This halogenation is considered "cryptic" because the chlorine atom is not present in the final this compound molecule but is essential for subsequent steps leading to cyclopropane formation. wikipedia.orgnih.govnih.govrsc.org CurA Hal acts specifically on (S)-HMG-ACP, the product of the HMG-CoA synthase (HCS) cassette. nih.govnih.gov

α-Ketoglutarate-Dependent Conformational Switch

The activity of CurA Hal is regulated by a conformational switch triggered by the binding of α-ketoglutarate (αKG). nih.govnih.govpnas.orgrcsb.orgpnas.org Crystal structures of CurA Hal in different ligand states have revealed distinct open and closed conformations. nih.govnih.govpnas.orgrcsb.orgpnas.org The enzyme in its ligand-free state exists in an open conformation, which prevents the substrate ((S)-HMG-ACP) from entering the active site. nih.govpnas.orgrcsb.orgpnas.org The binding of αKG and chloride ions triggers a switch to a closed conformation, which is the holoenzyme form with αKG and chloride coordinated to the iron center. nih.govpnas.orgrcsb.orgpnas.org This closed conformation makes the substrate binding site accessible, allowing (S)-HMG-ACP to bind and undergo the chlorination reaction. nih.govpnas.orgrcsb.orgpnas.org This αKG-dependent conformational change ensures that chlorination occurs at the appropriate stage of the biosynthesis. nih.govnih.govrcsb.orgpnas.org

Data regarding the conformational states and ligand binding could be presented in a table format, detailing the ligands bound and the corresponding enzyme conformation (open or closed) based on crystallographic studies.

Decarboxylation by CurF ECH2

Following the cryptic chlorination, the chlorinated intermediate, 4-chloro-3-methylcrotonyl-ACP, undergoes a series of modifications, including decarboxylation catalyzed by the ECH2 domain of the multifunctional protein CurF. wikipedia.orgresearchgate.netnih.govnih.gov The CurF ECH2 domain is a member of the crotonase superfamily of enzymes. nih.govrsc.orgcapes.gov.br It catalyzes the decarboxylation of 3-methylglutaconyl-ACP (formed after dehydration of 4-chloro-(S)-HMG-ACP by CurE ECH1) to produce 3-methylcrotonyl-ACP, which is a postulated precursor to the cyclopropane ring. wikipedia.orgresearchgate.netnih.govnih.gov The crystal structure of the CurF ECH2 domain has provided insights into its catalytic mechanism, identifying key residues such as His240 and Lys86 involved in substrate stabilization and protonation of the enolate intermediate. nih.govrsc.org This decarboxylation step is crucial for setting the stage for the subsequent cyclization. wikipedia.orgresearchgate.netnih.govnih.gov The added chlorine atom is thought to assist in this decarboxylation step. wikipedia.org

Research findings on the catalytic residues and their roles in the decarboxylation mechanism could be summarized in a table.

Cyclization Mechanism Involving Enoylreductase (ER)

The final step in the formation of the cyclopropyl ring involves an unusual cyclization reaction catalyzed by the enoylreductase (ER) domain, also located on the CurF protein. wikipedia.orgnih.govthieme-connect.comnih.govnih.govrsc.org This reaction is believed to proceed via an S_N2-like mechanism. wikipedia.orgnih.gov The NADPH-dependent reduction at the β-carbon of the chlorinated ACP-linked intermediate triggers the formation of a carbanionic intermediate (or transition state) at the α-carbon. nih.gov This carbanion then performs an intramolecular nucleophilic attack on the γ-carbon, displacing the chloride leaving group and forming the three-membered cyclopropane ring. wikipedia.orgnih.govrsc.org The incorporated chlorine atom, introduced by CurA Hal, is essential as the leaving group in this cyclization step. wikipedia.orgnih.govrsc.org

Detailed mechanistic steps and the role of the ER domain and the chloride leaving group could be illustrated with reaction schemes (not possible in this text format, but would be valuable in a full article).

Thiazoline (B8809763) Ring Formation

The thiazoline ring in this compound is formed by a nonribosomal peptide synthetase (NRPS) module. wikipedia.orgnih.gov A cysteine-specific NRPS module, located on the CurF protein following the cyclopropyl ring formation machinery, is responsible for this cyclization. wikipedia.org This module utilizes cysteine as a building block. nih.govresearchgate.net Due to the activity of a cyclizing condensation (Cy) domain, the thiazoline ring is formed and attached to the previously synthesized cyclopropyl-containing intermediate. wikipedia.org

The specific amino acid incorporated and the enzymatic domain responsible for the cyclization could be presented in a table.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281967
α-Ketoglutarate1002
S-Adenosyl Methionine3475
Cysteine5967
Acetate174
NADPH5873

This compound, a potent natural product isolated from the marine cyanobacterium Lyngbya majuscula, is structurally notable for its unique cyclopropyl and thiazoline rings. wikipedia.orgnih.gov Its creation is orchestrated by a sophisticated hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system. wikipedia.orgnih.gov The genetic blueprint for this process resides within the cur gene cluster, an approximately 64 kb region exhibiting a strong correlation between gene organization and the sequential biochemical transformations. nih.govacs.org The enzymatic machinery comprises a suite of proteins, including largely monomodular multifunctional PKSs, a dedicated HMG-CoA synthase cassette, and a specialized termination system. nih.govacs.org

The biosynthetic pathway of this compound involves the controlled assembly of precursor molecules, primarily cysteine and acetate units, along with methyl groups furnished by S-adenosyl methionine. nih.govresearchgate.net This assembly is managed by a multi-enzyme complex where specific domains within the proteins catalyze distinct reactions, encompassing chain elongation, structural modifications, and cyclization events. wikipedia.orgnih.gov

Role of β-Sulfate Recognition

While the provided outline places β-sulfate recognition early in the process, current research indicates its primary role is in the terminal alkene formation, a step that concludes this compound biosynthesis. nih.govnih.govsyr.eduresearchgate.netnih.gov This involves the CurM protein, the final module of the this compound PKS, which houses a sulfotransferase (ST) and a thioesterase (TE) domain. nih.govnih.govsyr.edunih.gov The ST domain catalyzes the sulfation of a β-hydroxyl group on the growing polyketide chain. nih.govnih.govnih.gov Subsequently, the TE domain facilitates hydrolysis, decarboxylation, and the elimination of the sulfate group, yielding the terminal alkene. nih.govnih.govnih.gov An arginine residue within the CurM TE active site is specifically adapted to recognize the β-sulfate, underscoring its importance in this unusual chain termination mechanism. nih.govnih.gov

Cyclopropyl Ring Formation

The construction of the distinctive cyclopropyl ring in this compound is a multi-step enzymatic process acting on an intermediate tethered to an acyl carrier protein (ACP). wikipedia.orgnih.gov This sequence includes a cryptic chlorination event, a decarboxylation reaction, and a cyclization catalyzed by an enoylreductase. wikipedia.orgnih.govthieme-connect.com

Cryptic Chlorination Catalyzed by CurA Halogenase (Cur Hal)

A pivotal step in cyclopropyl ring formation is the introduction of a chlorine atom via a cryptic chlorination reaction catalyzed by the CurA halogenase (Cur Hal). researchgate.netthieme-connect.comnih.govnih.govrsc.orgpnas.org This enzyme is an unusual non-heme halogenase that requires Fe²⁺, O₂, and α-ketoglutarate (αKG) to chlorinate an otherwise unactivated carbon atom on the substrate, (S)-3-hydroxy-3-methylglutaryl-S-ACP ((S)-HMG-ACP). wikipedia.orgnih.govnih.govrsc.org The term "cryptic" is used because the chlorine atom is transient and not present in the final this compound structure, yet it is indispensable for the subsequent cyclopropane-forming reactions. wikipedia.orgnih.govnih.govrsc.org CurA Hal exhibits specificity for (S)-HMG-ACP, the product generated by the HMG-CoA synthase (HCS) cassette. nih.govnih.gov

α-Ketoglutarate-Dependent Conformational Switch

The catalytic activity of CurA Hal is precisely controlled by a conformational switch induced by the binding of α-ketoglutarate (αKG). nih.govnih.govpnas.orgrcsb.orgpnas.org Structural studies, including X-ray crystallography, have revealed that CurA Hal exists in distinct open and closed conformations depending on the presence of bound ligands. nih.govnih.govpnas.orgrcsb.orgpnas.org In the absence of ligands, the enzyme adopts an open conformation that effectively prevents the substrate ((S)-HMG-ACP) from accessing the active site. nih.govpnas.orgrcsb.orgpnas.org The binding of αKG and chloride ions triggers a transition to a closed conformation, representing the holoenzyme state where αKG and chloride are coordinated to the iron center. nih.govpnas.orgrcsb.orgpnas.org This closed state renders the substrate binding site accessible, allowing for the specific binding and subsequent chlorination of (S)-HMG-ACP. nih.govpnas.orgrcsb.orgpnas.org This αKG-mediated conformational change is a critical regulatory mechanism ensuring the correct timing of the chlorination step within the biosynthetic pathway. nih.govnih.govrcsb.orgpnas.org

Research data on the conformational changes of CurA Hal in response to ligand binding could be systematically presented in a table format, detailing the ligands present and the observed enzyme conformation based on crystallographic analyses.

Decarboxylation by CurF ECH2

Following the cryptic chlorination, the chlorinated intermediate, 4-chloro-3-methylcrotonyl-ACP, undergoes further modification, including a decarboxylation reaction catalyzed by the ECH2 domain of the multifunctional protein CurF. wikipedia.orgresearchgate.netnih.govnih.gov The CurF ECH2 domain is classified within the crotonase superfamily of enzymes. nih.govrsc.orgcapes.gov.br It catalyzes the removal of a carboxyl group from 3-methylglutaconyl-ACP (an intermediate formed after dehydration of 4-chloro-(S)-HMG-ACP by the CurE ECH1 domain), yielding 3-methylcrotonyl-ACP, which is considered a precursor for the cyclopropane ring. wikipedia.orgresearchgate.netnih.govnih.gov Structural analysis of the CurF ECH2 domain has identified key catalytic residues, such as His240 and Lys86, which play roles in stabilizing the substrate carboxylate and protonating the enolate intermediate formed during decarboxylation. nih.govrsc.org This decarboxylation step is essential for preparing the molecule for the subsequent cyclization reaction. wikipedia.orgresearchgate.netnih.govnih.gov The presence of the previously introduced chlorine atom is thought to facilitate this decarboxylation. wikipedia.org

Detailed findings regarding the active site residues of CurF ECH2 and their proposed roles in the decarboxylation mechanism could be effectively summarized in a table.

Cyclization Mechanism Involving Enoylreductase (ER)

The formation of the cyclopropyl ring is completed by an unusual cyclization reaction catalyzed by the enoylreductase (ER) domain, also part of the CurF protein. wikipedia.orgnih.govthieme-connect.comnih.govnih.govrsc.org This reaction is proposed to occur via an S_N2-like mechanism. wikipedia.orgnih.gov The process is initiated by an NADPH-dependent reduction at the β-carbon of the chlorinated ACP-linked intermediate. nih.gov This reduction leads to the formation of a carbanionic intermediate or transition state at the α-carbon. nih.gov The generated carbanion then performs an intramolecular nucleophilic attack on the γ-carbon, resulting in the displacement of the chloride ion, which acts as a leaving group, and the formation of the three-membered cyclopropane ring. wikipedia.orgnih.govrsc.org The chlorine atom introduced by CurA Hal is therefore crucial as the leaving group in this cyclization step. wikipedia.orgnih.govrsc.org

The step-by-step mechanism involving the ER domain, the carbanion intermediate, and the role of the chloride leaving group could be visually represented with reaction schemes in a comprehensive article.

Thiazoline Ring Formation

The thiazoline ring, another characteristic feature of this compound, is formed through the action of a nonribosomal peptide synthetase (NRPS) module. wikipedia.orgnih.gov This specific NRPS module, located on the CurF protein downstream of the cyclopropyl ring-forming machinery, is responsible for incorporating cysteine into the growing molecule. wikipedia.org The thiazoline ring is subsequently formed through a cyclizing condensation reaction catalyzed by a dedicated cyclization (Cy) domain, resulting in the attachment of the thiazoline moiety to the intermediate containing the newly formed cyclopropyl ring. wikipedia.org

A table could be used to list the specific amino acid substrate (cysteine) and the enzymatic domain (Cy domain) responsible for the formation of the thiazoline ring.

Unique Features of Modular PKS and NRPS Systems in this compound Biosynthesis

The this compound biosynthetic gene cluster contains several unique features that distinguish it from canonical modular PKS and NRPS systems. researchgate.netnih.govacs.orgresearchgate.net These features are crucial for generating the specific structural elements of this compound, such as the cyclopropyl ring and the terminal alkene. researchgate.netnih.govumich.edu

A notable characteristic of the this compound PKS system is that all but one of the PKSs are monomodular multifunctional proteins. researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net In typical modular PKS systems, each module is responsible for a single cycle of chain elongation and modification, often comprising multiple domains within a single polypeptide. rsc.org The prevalence of monomodular proteins in the this compound pathway suggests a distinct organizational strategy for the assembly line. researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net

The this compound gene cluster includes a unique gene cassette containing an enzyme similar to HMG-CoA synthase (HMGS). researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net This cassette is likely responsible for the formation of the cyclopropyl ring, a key structural feature of this compound. researchgate.netnih.govacs.orgresearchgate.netumich.eduacs.orgresearchgate.netpnas.org The HMGS cassette in the curacin pathway involves a set of enzymes including a standalone acyl carrier protein (ACP), a putative ketosynthase (KS), and the HMGS enzyme itself. umich.edursc.orgosti.gov This system catalyzes the β-branching process that ultimately leads to the cyclopropane moiety. umich.edupnas.orgrsc.orgosti.gov The HMGS enzyme in this compound biosynthesis (CurD) shows high selectivity for specific ACPs involved in delivering the donor and acceptor substrates. osti.gov

Molecular Mechanism of Action of Curacin a

Interaction with Microtubule Proteins

Microtubules are dynamic polymers formed from α/β-tubulin heterodimers. ingentaconnect.comgoogle.com Curacin A interacts directly with tubulin, interfering with microtubule assembly and dynamics. researchgate.netingentaconnect.comgoogle.comaacrjournals.org

Binding to the Colchicine (B1669291) Site on β-Tubulin

This compound is classified as a colchicine-site binding agent. ingentaconnect.comgoogle.comnih.gov It binds rapidly and tightly to the colchicine binding site on β-tubulin. ingentaconnect.comgoogle.comnih.gov This interaction is competitive with colchicine binding, indicating that this compound occupies the same or an overlapping binding pocket on the tubulin dimer. google.comresearchgate.netnih.govnih.gov Despite its potent interaction with the colchicine site, this compound has a unique structure that lacks the aromatic residues typically found in other colchicine-site inhibitors. google.comnih.govmdpi.com Studies using radiolabeled this compound have shown rapid association with tubulin, although dissociation is relatively slow. nih.gov Some research suggests the presence of additional low-affinity binding sites for this compound on tubulin. aacrjournals.orgnih.gov

Inhibition of Tubulin Polymerization

A key consequence of this compound binding to tubulin is the potent inhibition of tubulin polymerization. researchgate.netgoogle.comaacrjournals.orgresearchgate.netnih.govresearchgate.net This disruption prevents the formation of functional microtubules, which is essential for processes like the formation of the mitotic spindle during cell division. researchgate.net The inhibition of polymerization has been demonstrated in both cellular and cell-free systems. google.comaacrjournals.org Research has indicated that certain structural features of this compound, such as the thiazoline (B8809763) ring and specific portions of its side chain, are important for its interaction with tubulin and subsequent inhibition of polymerization. nih.gov

Effects on Microtubule Dynamics

This compound has been shown to affect microtubule dynamics. researchgate.netgoogle.com At concentrations above 50 nmol/L, this compound treatment of MCF-7 cells resulted in disordered and sparse long microtubules, indicating a disruption of the microtubule network. researchgate.net Some studies suggest that at low concentrations, this compound may have a less common effect on microtubule dynamics, potentially increasing tubulin turnover at microtubule ends. google.com

Cellular Responses to this compound Exposure

Exposure of cells to this compound triggers several cellular responses, primarily due to its impact on the microtubule cytoskeleton. researchgate.netresearchgate.netaacrjournals.org

Induction of G2/M Cell Cycle Arrest

This compound is a potent antimitotic agent that induces cell cycle arrest, most notably at the G2/M phase. researchgate.netresearchgate.netaacrjournals.orgnih.govmdpi.comopen.ac.uk This arrest occurs because the disruption of microtubule assembly prevents the proper formation of the mitotic spindle, which is required for chromosomes to segregate during mitosis. researchgate.netmdpi.com Studies have shown this effect in various cancer cell lines, with a dose-dependent increase in the accumulation of cells in the G2/M phase upon this compound treatment. researchgate.netaacrjournals.org For instance, treatment of MCF-7 breast cancer cells with 40 nmol/L this compound for 24 hours resulted in approximately 78% of cells being arrested in the G2/M phase. researchgate.net

Apoptosis Induction

In addition to causing cell cycle arrest, this compound can also induce apoptosis, or programmed cell death, in cancer cells. researchgate.netaacrjournals.orgnih.govmdpi.com This is a common outcome of sustained mitotic arrest caused by microtubule-targeting agents. mdpi.com Research has demonstrated that this compound treatment leads to the activation of caspases, key enzymes involved in the apoptotic pathway. aacrjournals.orgmdpi.com The percentage of cells with activated caspases increases with higher concentrations and longer exposure times to this compound. aacrjournals.org

Interphase Microtubule Depolymerization at Low Concentrations

This compound exhibits a notable effect on microtubule dynamics even at low concentrations, a characteristic that distinguishes it from many other microtubule-targeting agents. aacrjournals.org While higher concentrations typically induce mitotic block by preventing microtubule polymerization and spindle formation, lower concentrations of this compound have been observed to cause significant depolymerization of interphase microtubules. aacrjournals.orgresearchgate.net

Research using techniques such as immunofluorescence has demonstrated the disruption of microtubule assembly in cancer cells treated with this compound. researchgate.net For instance, studies on MCF-7 breast carcinoma cells treated with this compound at concentrations greater than 50 nmol/L showed disordered and rare long microtubules. researchgate.net

At low concentrations, such as 10 nM, this compound has been shown to inhibit cell proliferation without necessarily inducing a complete mitotic block. aacrjournals.org Flow cytometry analysis of cellular DNA content in the presence of low concentrations of this compound suggests a slowing of the cell cycle. aacrjournals.org At the IC50 for proliferation, significant depolymerization of interphase microtubules was observed, and cells progressed through the cell cycle more slowly compared to control cells. aacrjournals.org This effect on interphase microtubules at low concentrations is considered a unique mechanism of action and suggests potential applications beyond traditional antimitotic therapy, such as an anti-vascular agent. aacrjournals.org

Overcoming Conventional Drug Resistance Mechanisms

Drug resistance is a major challenge in cancer chemotherapy, often mediated by mechanisms such as the overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in the drug target, such as tubulin. mdpi.comnih.gov this compound has shown promise in overcoming certain conventional drug resistance mechanisms. mdpi.comnih.gov

One of the reasons for this compound's activity against resistant cell lines is its binding to the colchicine site on tubulin. mdpi.comnih.gov While resistance to some tubulin-targeting agents like taxanes and vinca (B1221190) alkaloids can arise from mutations or overexpression of βIII-tubulin or P-glycoprotein-mediated efflux, colchicine site inhibitors, including this compound, have been shown to circumvent these resistance mechanisms. mdpi.commdpi.comnih.govmdpi.com

Studies have indicated that this compound exhibits potent antiproliferative activities against multidrug-resistant cell lines, including those overexpressing P-glycoprotein. researchgate.netnih.gov This suggests that this compound is not a substrate for these efflux pumps or interacts with tubulin in a way that is not compromised by common resistance alterations. researchgate.netnih.gov The ability of colchicine site binders to overcome P-glycoprotein-mediated resistance has been observed with other compounds targeting this site as well. mdpi.comnih.govmdpi.com

The unique structural features of this compound, distinct from many other colchicine site inhibitors that possess aromatic moieties, may also contribute to its activity against resistant cells. nih.govlenus.ie

Synthetic Strategies for Curacin a and Its Analogues

Total Synthesis Approaches of Curacin A

Several total synthesis strategies for this compound have been reported, each employing different key methodologies to assemble the complex molecule jst.go.jpcapes.gov.brcapes.gov.brrsc.orgacs.org. These syntheses often converge by coupling pre-constructed fragments representing the different parts of the molecule.

Key Synthetic Challenges and Methodologies

Key challenges in the total synthesis of this compound include the stereoselective construction of the cyclopropane (B1198618) ring, the formation of the chiral thiazoline (B8809763) ring, and the controlled assembly of the polyene side chain with the correct alkene geometries (1Z, 5E, 7E) jst.go.jpcapes.gov.brcapes.gov.br. Methodologies employed to address these challenges have included asymmetric cyclopropanation reactions, various approaches for thiazoline formation, and strategic use of olefinations like Wittig and Horner-Wadsworth-Emmons reactions jst.go.jpcapes.gov.brcapes.gov.br.

One synthesis utilized an asymmetric allylation with a chiral allyltitanium reagent and a double-asymmetric Simmons-Smith cyclopropanation to establish three chiral centers. jst.go.jp Another approach featured a Charette asymmetric cyclopropanation and a Ti(iPrO)4/bi-naphthol catalyzed allylstannane addition. capes.gov.br A convergent synthesis strategy has employed natural product and chiral pool starting materials, such as geraniol (B1671447) and serine, along with asymmetric synthesis techniques like chiral allylborane addition and Charette cyclopropanation, to obtain enantiomerically pure chiral fragments. capes.gov.br Julia coupling has been used for carbon-carbon bond formation in fragment assembly. capes.gov.br

Strategies for the Chiral Thiazoline Moiety

The chiral thiazoline ring is a crucial feature of this compound wikipedia.orgfrontiersin.org. Strategies for its synthesis often involve the cyclization of a precursor molecule containing the necessary nitrogen, sulfur, and carbon atoms with the correct stereochemistry at the carbon adjacent to the ring nitrogen.

One method for synthesizing the chiral thiazoline involved the cyclization of a thioamide precursor under modified Mitsunobu conditions. capes.gov.br Another strategy described the direct conversion of a thiazolidine (B150603) to the thiazoline. jst.go.jp A synthesis also featured a new strategy involving facile and selective thioacylation of an amino-alcohol with a benzotriazole (B28993) derived thioamide, followed by cyclodehydration using Burgess' reagent to form the thiazoline ring. rsc.org The conversion of an oxazoline (B21484) to a thiazoline has also offered an efficient route to this sensitive moiety. acs.org

Construction of the Polyene Side Chain

The polyene side chain of this compound contains multiple double bonds with specific (Z) and (E) geometries that are essential for its activity researchgate.net. Constructing this segment stereoselectively is a significant synthetic task.

Wittig and Wittig-Horner reactions have been employed to construct specific alkenes within the polyene chain, such as the C(3-4) and C(7-10) alkenes. jst.go.jp One synthesis utilized a hydrozirconation-transmetalation protocol for the preparation of a divinyl alcohol and the stereoselective formation of an acyclic triene segment via enol triflate chemistry. acs.org Another approach involved a second hydrozirconation of the conjugated triene followed by an isocyanide insertion. acs.org The C4-C5 coupling and chain extension proved problematic in some asymmetric methodologies. syr.edu

Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Given the challenges associated with the stability and solubility of this compound, the synthesis of analogues has been crucial for SAR studies to identify compounds with improved properties while retaining or enhancing biological activity researchgate.netnih.govacs.org. These studies systematically modify different parts of the this compound structure to understand their contribution to its biological function researchgate.net.

Modifications of the Cyclopropyl (B3062369) Moiety

The unique cyclopropyl moiety is considered essential for this compound's biological activity wikipedia.org. SAR studies have explored modifications or replacements of this ring to understand its role and potentially improve the compound's profile.

While the cyclopropyl substituent appears not to contribute significantly to the biological activity of the lead structure in some cases, it has been replaced with a tert-butyl group in analogue synthesis to potentially increase the hydrolytic stability of azole derivatives due to steric shielding. acs.org Cyclopropyl analogues of the core diene segment have also been synthesized and evaluated. acs.org

Alterations of the Thiazoline Ring

The thiazoline ring is another key structural element, but its susceptibility to oxidation has prompted investigations into more stable heterocyclic replacements researchgate.netacs.org.

SAR studies have revealed that traditional heterocyclic replacements of the thiazoline ring often result in a lack of activity. acs.orgnih.gov Ring opening of the thiazoline is generally not tolerated. acs.org However, oxazoline and oxazole (B20620) analogues have been prepared to compare their activities to the natural thiazoline compound. acs.org While some heterocyclic replacements showed activity unrelated to tubulin binding, thiazoline and thiazole (B1198619) compounds closely mimicked the effects of this compound in inhibiting tubulin polymerization and cell growth. acs.org

Modifications of Olefinic Bonds and Side Chain Substituents

Modifications to the olefinic bonds and substituents on the side chain of this compound have been investigated to understand their impact on biological activity. Studies have involved altering the geometry of the double bonds (E-to-Z or Z-to-E transitions) and reducing them. researchgate.netresearchgate.net The significance of the C(3)-C(4)-(Z)-alkene geometry in the side chain has been established through structure-activity relationship (SAR) analysis. acs.orgnih.gov Modifications of this chemically sensitive double bond, such as saturation, have typically resulted in inactive derivatives. acs.org

Additionally, modifications and configurational changes in the cyclopropyl moiety and alterations to substituents at various positions, including the C13 oxygen atom and the C10 methyl group, have been explored. researchgate.netresearchgate.net For instance, replacing the methyl group at the C13 oxygen atom with a benzoate (B1203000) residue resulted in inactive analogues. researchgate.net These studies highlight the critical role of specific structural features within the side chain and olefinic regions for the compound's interaction with its biological target, tubulin. researchgate.netresearchgate.net

Combinatorial Library Approaches

Combinatorial chemistry has been employed to generate libraries of this compound analogues, allowing for the rapid synthesis and screening of a diverse set of compounds. ingentaconnect.comscielo.brresearchgate.net These approaches aim to identify new analogues with potentially improved properties, such as enhanced potency, water solubility, or chemical stability, which are limitations of the natural product. ingentaconnect.comresearchgate.netcapes.gov.br

Focused combinatorial libraries have been constructed using techniques such as solution phase and fluorous scavenging approaches. ingentaconnect.comcapes.gov.breurekaselect.com This methodology has facilitated the identification of novel classes of simplified analogues that exhibit biological activity comparable to or even exceeding that of natural this compound in in vitro assays. acs.orgcapes.gov.br These libraries allow for systematic variation of different parts of the this compound structure, helping to pinpoint the key pharmacophores responsible for its activity.

Development of Simplified Analogues with Enhanced Biological Properties

The development of simplified analogues of this compound has been a significant area of research, driven by the need to overcome the limitations of the natural product, such as its low water solubility and chemical instability. ingentaconnect.comresearchgate.netcapes.gov.br Synthetic efforts have focused on creating analogues that retain or enhance the potent biological activities of this compound, particularly its ability to inhibit tubulin polymerization and cancer cell growth. ingentaconnect.comresearchgate.netacs.orgcapes.gov.br

Structurally simplified analogues have been designed and synthesized, and some have shown promising results. acs.orgcapes.gov.br For example, certain simplified analogues have demonstrated potent inhibition of tubulin polymerization and high levels of growth inhibition in cancer cell lines, in some cases matching or exceeding the potency of this compound. acs.orgcapes.gov.br These simplified structures often possess improved water solubility and increased chemical stability compared to the parent compound, making them more suitable for potential therapeutic development. acs.orgcapes.gov.br

Preclinical Biological Activity of Curacin a

Anti-Proliferative Activity in Cancer Cell Lines

Curacin A exhibits potent antiproliferative activity against a broad spectrum of cancer cell lines. researchgate.netaacrjournals.orgresearchgate.netresearchgate.net This effect is largely attributed to its interaction with tubulin, a key protein involved in cell division. researchgate.netgoogle.comwikipedia.orgresearchgate.netnih.gov

Efficacy Against Diverse Cancer Types

Preclinical studies have evaluated the efficacy of this compound across various cancer types. It has shown potent cytotoxicity against cell lines derived from ovarian, prostate, and leukemia cancers. researchgate.netresearchgate.netresearchgate.net Furthermore, this compound has demonstrated activity against breast cancer cell lines, including MCF-7 cells. researchgate.netgoogle.comfrontiersin.org Its antiproliferative effects have also been observed in renal and colon cancer cell lines. wikipedia.orgresearchgate.netmdpi.com Screening against panels of human tumor cell lines, such as the NCI-60 panel, has further highlighted its broad spectrum of activity. mdpi.comnih.gov

Activity Against Multidrug-Resistant Cell Lines

A notable characteristic of this compound is its potent activity against multidrug-resistant (MDR) cancer cell lines. researchgate.netresearchgate.netmdpi.com Studies have shown that this compound maintains high cytotoxicity against cell lines exhibiting various MDR phenotypes, including those overexpressing P-glycoprotein (P-gp/MDR), MRP, or ABCG2 (BCRP). researchgate.netresearchgate.net This suggests that this compound is not a substrate for these common drug efflux pumps, which are often responsible for the failure of many conventional chemotherapeutic agents in resistant tumors. researchgate.net The consistent low-nanomolar IC50 values observed in drug-resistant cells, independent of their specific resistance phenotype, underscore its potential in overcoming drug resistance. researchgate.netresearchgate.net

Potential as an Anti-Vascular Agent

Beyond its direct cytotoxic effects on cancer cells, this compound also holds potential as an anti-vascular agent. aacrjournals.org At low concentrations, this compound has been observed to induce a unique depolymerizing effect on interphase microtubules. aacrjournals.org This effect is in contrast to many other microtubule-active drugs that primarily cause mitotic block at higher concentrations. aacrjournals.org Given its microtubule-depolymerizing properties at low concentrations and its similarity to other vascular-targeting agents that bind to the colchicine (B1669291) site on tubulin, this compound may have the capacity to disrupt tumor vasculature, thereby limiting blood supply to the tumor. aacrjournals.org

Preclinical Evaluation in Animal Models

While the potent in vitro activity of this compound has been well-documented, detailed findings specifically from preclinical evaluation of this compound in animal models were not extensively available in the consulted sources. The significant in vitro results and therapeutic potential as an antimitotic agent have led to its evaluation for potential clinical trials mdpi.comnih.gov, which would typically be preceded by preclinical animal studies to assess efficacy and pharmacokinetics in a more complex biological system. However, specific data describing the outcomes of this compound administration in animal tumor models were not prominently featured in the search results.

Comparative Studies with Other Tubulin-Targeting Agents

This compound's mechanism of action involves binding to tubulin, specifically at or near the colchicine binding site. researchgate.netgoogle.comwikipedia.orgresearchgate.netnih.govnih.gov This interaction inhibits tubulin polymerization, disrupting the formation of microtubules essential for cell division. researchgate.netgoogle.comwikipedia.orgresearchgate.netnih.gov Comparative studies with other tubulin-targeting agents highlight both similarities and differences in their interactions with tubulin. This compound competitively inhibits the binding of colchicine to tubulin. google.comnih.gov Its binding to tubulin has been described as rapid and tight. google.com While it shares the colchicine binding site with agents like combretastatin (B1194345) A-4 and podophyllotoxin, the binding characteristics, such as the extent of binding at lower temperatures and the slow dissociation rate, show some resemblance to colchicinoids. nih.gov Structurally, this compound is distinct from many other colchicine-site binders, notably lacking an aromatic residue, which is a common feature in this class of compounds. researchgate.netgoogle.comnih.gov Despite its unique structure, it is a potent inhibitor of microtubule assembly. google.com Comparisons with analogs have also been conducted to understand the structural features crucial for its potent activity. nih.govresearchgate.net

Table 1: Representative Anti-Proliferative Activity of this compound in Cancer Cell Lines

Cancer TypeCell Lines Represented (Examples from sources)Observed ActivityKey Findings (from sources)
Ovarian CarcinomaOVISE (MDR)Potent cytotoxicityLow-nanomolar IC50 values, active against MDR phenotypes. researchgate.netresearchgate.net
Prostate CarcinomaPotent cytotoxicityUniformly potent activity observed. researchgate.netresearchgate.net
LeukemiaL1210, P388-VMDRC (MDR)Potent cytotoxicityInhibits proliferation, active against MDR phenotypes. researchgate.netaacrjournals.orgresearchgate.netresearchgate.net
Breast CarcinomaMCF-7, MCF-7-Adr (MDR), SUM149T (MDR)Potent cytotoxicitySignificant inhibition of proliferation, active against MDR phenotypes. researchgate.netresearchgate.netgoogle.comfrontiersin.org Arrests cells in G2-M phase. researchgate.netresearchgate.net
Renal CarcinomaCytotoxicityExhibited cytotoxicity. wikipedia.orgresearchgate.netmdpi.comnih.gov
Colon CarcinomaHT29, HCT116CytotoxicityExhibited cytotoxicity. wikipedia.orgresearchgate.netmdpi.comnih.gov
Cervix CarcinomaKB-V1 (MDR)Potent cytotoxicityActive against MDR phenotypes. researchgate.netresearchgate.net

Note: This table is compiled based on descriptions of data presented in the cited sources and may not include all cell lines tested or specific IC50/GI50 values unless explicitly stated as representative findings in the snippets.

Future Directions in Curacin a Research

Metabolic and Protein Engineering for Biosynthetic Yield and Diversity

The biosynthesis of Curacin A is mediated by a large hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system encoded by a gene cluster of approximately 64 kb. acs.orgwikipedia.orgresearchgate.netnih.gov This complex enzymatic machinery is responsible for the assembly of this compound's distinctive structural features, including a thiazoline (B8809763) ring, a cyclopropyl (B3062369) ring, an internal cis double bond, and a terminal alkene. acs.orgwikipedia.orgnih.govrsc.org

Metabolic engineering approaches aim to enhance the production yield of this compound from its natural or heterologous hosts. This involves understanding the intricate details of the biosynthetic pathway, identifying rate-limiting steps, and manipulating the host organism's metabolism to channel precursors towards this compound production. The this compound gene cluster contains unique features, such as a GCN5-related N-acetyltransferase (GNAT) loading domain, a unique HMG-CoA synthase cassette for cyclopropyl ring formation, and a specific terminating motif. acs.orgwikipedia.orgresearchgate.netnih.gov Research into these unique enzymatic steps provides targets for engineering efforts. For example, studies have investigated the molecular interactions between the acyl carrier protein (ACP) domains and other enzymes in the pathway, such as the halogenase, to gain insights that could facilitate yield improvement from engineered systems. nih.gov

Protein engineering focuses on modifying the enzymes within the biosynthetic pathway to improve their efficiency, alter substrate specificity, or generate structural analogues of this compound. The modular nature of PKS and NRPS systems makes them amenable to protein engineering techniques like module swapping or domain manipulation to create novel compounds. nih.govuni-frankfurt.de Efforts have been made to understand the structural biology of key enzymes, such as the dehydratase domains and the thioesterase responsible for terminal alkene formation, to inform rational protein engineering strategies. nih.govnih.govnih.gov While engineered PKS systems can create novel polyketides, achieving high yields remains a challenge, highlighting the need for further structural and mechanistic understanding to guide protein engineering efforts effectively. nih.govuni-frankfurt.de

The biosynthetic pathway of this compound also offers opportunities for generating structural diversity. The presence of multiple ACP domains and unique tailoring enzymes contributes to the complexity of the produced compounds. nih.govuni-frankfurt.de Engineering these aspects could lead to the production of this compound analogues with potentially improved properties. The discovery of related compounds like jamaicamide and apratoxin from Moorea species, which share some biosynthetic machinery with this compound but exhibit different biological activities, underscores the potential for generating diverse chemical scaffolds through targeted engineering of these pathways. wikipedia.orgrsc.orgmdpi.com

Rational Design of Next-Generation Analogues with Improved Drug-like Properties

The rational design of this compound analogues is a crucial area of research aimed at overcoming the limitations of the natural product, particularly its lipophilicity and chemical stability, which hindered its clinical development. researchgate.netingentaconnect.com This involves synthesizing modified versions of this compound with altered structural features to improve properties such as water solubility, metabolic stability, and target specificity, while retaining or enhancing desired bioactivity. researchgate.netiajps.comscribd.com

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural elements of this compound essential for its potent antimitotic activity. researchgate.netacs.orgacs.org These studies have revealed the importance of the thiazoline ring, the cyclopropyl moiety, and the geometry of the double bonds for interaction with the colchicine (B1669291) binding site on tubulin. wikipedia.orgresearchgate.netacs.org Rational design efforts leverage this knowledge to create analogues with targeted modifications.

One strategy involves replacing labile or lipophilic parts of the molecule with more stable or hydrophilic functional groups. For instance, an oxime analogue of this compound was designed as a more chemically stable replacement for the Z-alkene moiety, demonstrating comparable biological properties to the natural product and improved lipophilicity. acs.org Other approaches explore heterocyclic replacements for the thiazoline ring or modifications to the cyclopropyl or diene segments. researchgate.netacs.org

Improving drug-like properties is a multivariate problem that requires balancing potency with physicochemical and pharmacokinetic characteristics. walisongo.ac.id Rational design considers parameters such as calculated log P (clogP) to predict lipophilicity and guide modifications aimed at improving water solubility. acs.org The goal is to design analogues that not only maintain high potency against tubulin polymerization but also exhibit improved bioavailability and reduced toxicity, making them more suitable for therapeutic development. researchgate.netingentaconnect.com

The development of simplified analogues that retain the core pharmacophore while being easier to synthesize is also a focus. researchgate.net This can facilitate the generation of combinatorial libraries for more extensive SAR exploration and the identification of promising candidates for further preclinical evaluation. researchgate.netingentaconnect.com

Advanced Mechanistic Investigations using Structural Biology

Advanced mechanistic investigations utilizing structural biology techniques such as X-ray crystallography and potentially cryo-EM are essential for a detailed understanding of how this compound interacts with its biological targets and how its biosynthetic enzymes function. acs.orgnih.govnih.govnih.govnih.govacs.orgdntb.gov.ua

Structural studies of this compound bound to tubulin, its primary molecular target, can provide atomic-level insights into the binding mode and the specific interactions that lead to the inhibition of microtubule polymerization. wikipedia.orgnih.gov Although this compound is known to bind to the colchicine site, high-resolution structural data of the this compound-tubulin complex would be invaluable for rational analogue design and the development of more potent and selective inhibitors. nih.govrsc.org

Structural biology is also crucial for understanding the complex enzymatic machinery involved in this compound biosynthesis. Crystal structures of individual domains or multi-domain complexes of the PKS-NRPS system provide insights into their catalytic mechanisms, substrate specificity, and inter-domain interactions. nih.govnih.govnih.govnih.govrsc.org For example, crystal structures of dehydratase domains have revealed details about substrate binding and how double bond geometry is determined. nih.gov Structural characterization of the thioesterase domain has shed light on its unique mechanism for terminal alkene formation. nih.gov Studies on the interaction between ACP domains and other enzymes like the halogenase are also being pursued to understand the coordination of biosynthetic steps. nih.gov

Structural information can reveal the conformational changes that occur during catalysis and how different domains communicate within the large multienzyme complex. nih.govnih.gov This detailed mechanistic understanding is vital for guiding protein engineering efforts to improve catalytic efficiency, alter product profiles, or facilitate heterologous expression of the biosynthetic pathway. nih.govuni-frankfurt.de

Exploration of Novel Biological Targets and Therapeutic Applications (excluding clinical trials)

While this compound is well-established as a potent inhibitor of microtubule polymerization, research continues to explore potential novel biological targets and therapeutic applications beyond its primary role as an antimitotic agent. wikipedia.orgnih.gov

The potent cytotoxicity of this compound against various cancer cell lines, including renal, colon, and breast cancer, highlights its potential as an anticancer lead compound. wikipedia.orgresearchgate.net Although its development as a systemic chemotherapy was challenged, its unique mechanism of action at the colchicine site on tubulin makes it a valuable tool for studying microtubule dynamics and potentially for localized or targeted therapies. wikipedia.orgnih.govmdpi.com

Beyond tubulin, researchers are investigating whether this compound or its analogues interact with other cellular components or pathways that could contribute to its biological effects or offer new therapeutic opportunities. The exploration of novel targets often involves high-throughput screening assays and phenotypic profiling to identify unexpected biological activities. nih.govnih.gov

Given its origin from a marine cyanobacterium, there is also interest in exploring potential applications in other disease areas where compounds from marine microorganisms have shown promise, such as antibacterial, antifungal, or antiviral activities. tandfonline.com However, the primary focus for this compound research remains in the realm of cancer biology due to its potent and well-characterized interaction with tubulin.

Future research in this area will involve continued screening of this compound and its derivatives against diverse biological targets and in various disease models to uncover new therapeutic potential. This includes investigating its effects on cancer cells with different resistance mechanisms to existing tubulin-targeting agents, exploring its potential in combination therapies, and evaluating its activity in relevant in vitro and in vivo models (excluding clinical trials as per instructions).

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5281967
Colchicine6161

Data Table: Selected Biological Activities of this compound

ActivityTarget/Cell LineObservationSource
Inhibition of Microtubule PolymerizationPurified TubulinPotent inhibition wikipedia.orgnih.gov
CytotoxicityRenal cancer cell linesPotent antiproliferative activity wikipedia.orgresearchgate.net
CytotoxicityColon cancer cell linesPotent antiproliferative activity wikipedia.orgresearchgate.net
CytotoxicityBreast cancer cell lines (e.g., MCF-7)Potent antiproliferative activity (IC50 ~0.038 µM for MCF-7) wikipedia.orgresearchgate.net
Cell Cycle ArrestVarious cancer cell linesInduces G2/M cell cycle arrest nih.govresearchgate.net
Apoptosis InductionVarious cancer cell linesInduces apoptosis researchgate.netmdpi.com
Competition with Colchicine BindingTubulinCompetes for binding at the colchicine site wikipedia.orgnih.govrsc.org
Inhibition of GTP/glutamate-induced Tubulin PolymerizationPurified TubulinMore potent than some analogues in inhibiting polymerization researchgate.netacs.org

Q & A

Q. What are the primary natural sources of Curacin A, and what methodologies are employed for its initial extraction and structural elucidation?

this compound is primarily isolated from marine cyanobacteria, notably Lyngbya majuscula. Initial extraction involves organic solvent partitioning (e.g., ethyl acetate) followed by chromatographic purification (HPLC, flash chromatography). Structural elucidation relies on NMR spectroscopy (1D/2D experiments for stereochemical assignment) and high-resolution mass spectrometry (HR-MS). Researchers should cross-validate findings with published spectral databases to confirm purity and identity .

Q. What molecular mechanisms underlie this compound's antitumor activity, and what in vitro assays are pivotal in validating these mechanisms?

this compound inhibits tubulin polymerization, disrupting mitotic spindle formation. Key assays include:

  • MTT assay for cytotoxicity profiling.
  • Flow cytometry to assess cell cycle arrest (G2/M phase).
  • Immunofluorescence microscopy to visualize microtubule destabilization. Researchers must include positive controls (e.g., paclitaxel) and validate results across multiple cancer cell lines to ensure reproducibility .

Q. How do researchers ensure the reproducibility of this compound's bioactivity data across independent laboratories?

Standardize protocols for:

  • Compound storage (lyophilized vs. solvent-based).
  • Cell culture conditions (passage number, media composition).
  • Assay endpoints (e.g., IC50 calculations using nonlinear regression). Cross-lab validation via blinded studies and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

Advanced Research Questions

Q. How can isotopic labeling and heterologous expression systems be optimized to elucidate the biosynthetic pathway of this compound in marine cyanobacteria?

  • Use stable isotope-assisted metabolomics (e.g., 13C^{13}\text{C}-acetate feeding) to track precursor incorporation.
  • Employ CRISPR-based gene knockout in model cyanobacteria to identify polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) clusters.
  • Validate pathway intermediates via LC-MS/MS and compare with predicted biosynthetic gene cluster outputs .

Q. What computational and synthetic strategies are effective in designing this compound analogs with enhanced pharmacokinetic profiles?

  • Molecular docking (AutoDock Vina) to predict binding affinity to tubulin.
  • QSAR modeling to optimize logP and solubility while retaining bioactivity.
  • Click chemistry for modular side-chain modifications. Prioritize analogs with >10-fold improved in vitro potency and reduced cytotoxicity in non-cancerous cell lines .

Q. How should researchers address discrepancies in this compound's reported bioactivity across different experimental models?

  • Conduct meta-analysis of published data to identify confounding variables (e.g., cell line genetic drift, assay sensitivity).
  • Perform dose-response normalization using standardized metrics (e.g., % inhibition at 1 µM).
  • Validate contradictory findings via orthogonal assays (e.g., tubulin polymerization inhibition vs. apoptosis markers) .

Q. What in vivo models and dosing regimens are most appropriate for assessing this compound's therapeutic index and organ-specific toxicity?

  • Xenograft models (subcutaneous vs. orthotopic) for efficacy.
  • PK/PD studies with LC-MS quantification of plasma/tissue concentrations.
  • Histopathological analysis of liver/kidney post-treatment. Use staggered dosing (e.g., q3d vs. continuous infusion) to mitigate toxicity while maintaining efficacy .

Q. Which combinatorial screening approaches (e.g., high-throughput synergy assays) effectively identify compounds that potentiate this compound's anticancer effects?

  • Chou-Talalay method for synergy quantification (Combination Index <1).
  • High-throughput screening of FDA-approved libraries (e.g., LOPAC).
  • Transcriptomic profiling (RNA-seq) to identify pathway co-targets (e.g., PI3K/AKT). Prioritize combinations with synergistic effects in resistant cell lines .

Q. What formulation strategies mitigate this compound's instability in aqueous solutions while maintaining bioactivity?

  • Liposomal encapsulation (e.g., PEGylated liposomes).
  • Cyclodextrin complexation to enhance solubility.
  • Lyophilization with cryoprotectants (e.g., trehalose). Validate stability via accelerated degradation studies (40°C/75% RH) and in vivo bioavailability assays .

Q. What epigenomic profiling techniques (e.g., ChIP-seq, ATAC-seq) are crucial for characterizing this compound's impact on cancer cell chromatin remodeling?

  • ChIP-seq for histone modification markers (e.g., H3K27ac).
  • ATAC-seq to assess chromatin accessibility changes.
  • Single-cell RNA-seq to resolve heterogeneity in epigenetic responses.
    Correlate findings with functional assays (e.g., senescence-associated β-galactosidase) .

Q. Which longitudinal genomic instability models best recapitulate resistance development to this compound in solid tumors?

  • Patient-derived xenografts (PDX) with serial passaging under this compound pressure.
  • CRISPR-Cas9 screens to identify resistance-associated genes (e.g., β-tubulin mutations).
  • Whole-exome sequencing of resistant clones to map acquired mutations.
    Validate findings using in situ hybridization (FISH) for tubulin isoform expression .

Methodological Guidelines for Researchers

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Data Contradiction Analysis : Apply principal contradiction framework to prioritize variables influencing bioactivity discrepancies .
  • Reporting Standards : Adhere to ACS Style Guide for structural data and FAIR principles for dataset sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.